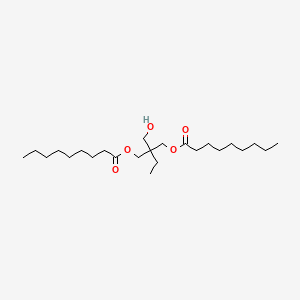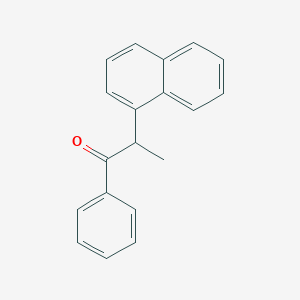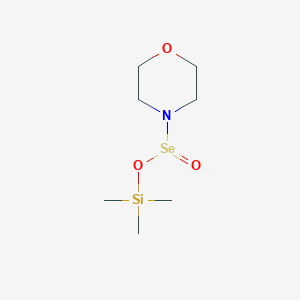
3-(6-Amino-9H-purin-9-yl)propane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-9H-purin-9-yl)propane-1,2-diamine is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)propane-1,2-diamine typically involves the reaction of 6-amino-9H-purine with a suitable propylamine derivative. One common method involves the use of 3-bromopropane-1,2-diamine as a starting material, which reacts with 6-amino-9H-purine under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-9H-purin-9-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the amino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(6-Amino-9H-purin-9-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)propane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-9H-purin-2-ol
- (6-Amino-9H-purin-9-yl)methanol
- 2-Amino-6-cyclopropylamino-9H-purine
Uniqueness
3-(6-Amino-9H-purin-9-yl)propane-1,2-diamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its dual amino groups provide versatility in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
70021-01-1 |
|---|---|
Formule moléculaire |
C8H13N7 |
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
3-(6-aminopurin-9-yl)propane-1,2-diamine |
InChI |
InChI=1S/C8H13N7/c9-1-5(10)2-15-4-14-6-7(11)12-3-13-8(6)15/h3-5H,1-2,9-10H2,(H2,11,12,13) |
Clé InChI |
DOKBSHRTEOYKAK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CC(CN)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


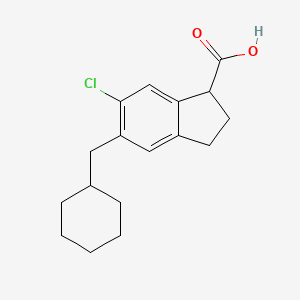
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
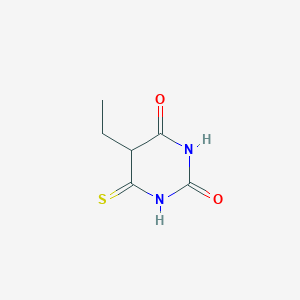

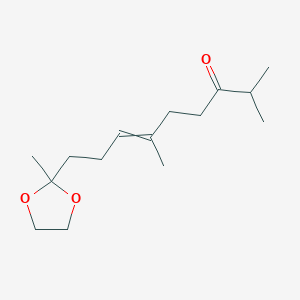
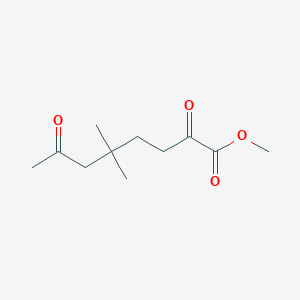
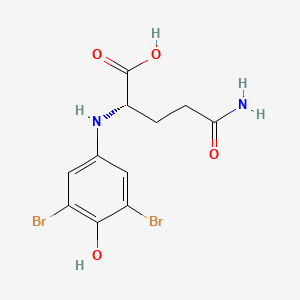

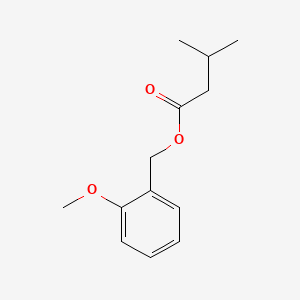
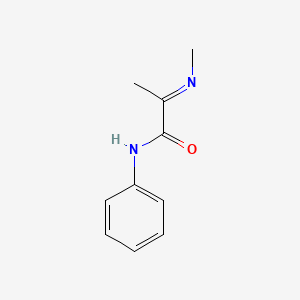
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
